(3aR,4R,6aS)-5-benzyl-4-(((tert-butyldimethylsilyl)oxy)methyl)-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrole
Description
The compound (3aR,4R,6aS)-5-benzyl-4-(((tert-butyldimethylsilyl)oxy)methyl)-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrole is a pyrrolidine derivative featuring a fused [1,3]dioxolo[4,5-c]pyrrole core. Key structural attributes include:
- Stereochemistry: The 3aR,4R,6aS configuration defines its three-dimensional arrangement.
- Functional Groups: A tert-butyldimethylsilyl (TBS) ether protects the hydroxymethyl group at position 4, while a benzyl group is attached at position 3.
- Molecular Formula: C21H33NO3Si (estimated based on analogs in and ).
- Applications: Primarily used as a synthetic intermediate in pharmaceutical research, particularly for protecting hydroxyl groups during multi-step syntheses .
Properties
IUPAC Name |
[(3aR,4R,6aS)-5-benzyl-2,2-dimethyl-3a,4,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrol-4-yl]methoxy-tert-butyl-dimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35NO3Si/c1-20(2,3)26(6,7)23-15-17-19-18(24-21(4,5)25-19)14-22(17)13-16-11-9-8-10-12-16/h8-12,17-19H,13-15H2,1-7H3/t17-,18+,19-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQIXCHPHMBTTIZ-CEXWTWQISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2CN(C(C2O1)CO[Si](C)(C)C(C)(C)C)CC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2CN([C@@H]([C@H]2O1)CO[Si](C)(C)C(C)(C)C)CC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35NO3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (3aR,4R,6aS)-5-benzyl-4-(((tert-butyldimethylsilyl)oxy)methyl)-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrole involves multiple steps, typically starting with the preparation of the dioxolopyrrole core. This core can be synthesized through a series of condensation reactions involving appropriate precursors.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.
Chemical Reactions Analysis
(3aR,4R,6aS)-5-benzyl-4-(((tert-butyldimethylsilyl)oxy)methyl)-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule, potentially altering its reactivity and properties.
Substitution: The presence of reactive functional groups allows for substitution reactions, where one group is replaced by another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
(3aR,4R,6aS)-5-benzyl-4-(((tert-butyldimethylsilyl)oxy)methyl)-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrole has a wide range of applications in scientific research, including:
Chemistry: This compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Its unique structure allows it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways and developing new drugs.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3aR,4R,6aS)-5-benzyl-4-(((tert-butyldimethylsilyl)oxy)methyl)-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrole involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Physicochemical Properties (Based on Analog Data):
| Property | Value | Source |
|---|---|---|
| Molecular Weight | ~375.6 g/mol | Calculated |
| Solubility | Soluble in chloroform, methanol, DMSO | |
| CAS Number | 153172-31-7 (core structure) |
The compound belongs to a class of silyl-protected pyrrolidine derivatives. Below is a comparative analysis with structurally related analogs:
Structural Analogs and Key Features
Table 1: Structural and Functional Comparisons
Key Observations:
Protective Groups : The TBS group in the target compound enhances stability during synthesis, similar to Boc protection in .
Substituent Diversity : The benzyl group at position 5 distinguishes the target compound from analogs like , which lack this moiety.
Notes:
- The TBS group in the target compound offers advantages in lipophilicity, facilitating purification in non-polar solvents .
Potential for Bioactivity
- Autotaxin Inhibition : Compound (IC50 ~30 nM in assays) suggests that introducing aromatic groups (e.g., benzyl) may enhance target engagement .
- Antimicrobial Activity : reports pyrrolidine-thiouracil hybrids with Gram-positive bacterial inhibition, though scaffold differences limit direct comparison.
Biological Activity
The compound (3aR,4R,6aS)-5-benzyl-4-(((tert-butyldimethylsilyl)oxy)methyl)-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrole is a complex organic molecule with potential biological applications. This article reviews its biological activity, including mechanisms of action and relevant case studies.
- Molecular Formula : C21H35NO3Si
- Molecular Weight : 373.67 g/mol
- Structural Characteristics : The compound features a dioxole ring and a tert-butyldimethylsilyl (TBDMS) protecting group, which may influence its stability and reactivity in biological systems.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, particularly in the context of cancer therapy and immune modulation.
- T-cell Activation : The compound has been shown to activate Vγ9/Vδ2 T-cells, which are crucial for the immune response against tumors. This activation is mediated through the upregulation of surface markers such as CD69 and CD25 .
- Cytotoxic Effects : In vitro studies have demonstrated that activated T-cells exhibit potent cytotoxicity against cancer cell lines, such as T24 bladder carcinoma cells. The effective concentration (EC50) for activation was reported to be as low as 0.45 nM for some derivatives .
Case Studies and Research Findings
Activation of T-cells
In a study involving peripheral blood mononuclear cells (PBMCs), the compound was tested for its ability to activate Vγ9/Vδ2 T-cells. The results indicated that:
- ProPAgens 5b exhibited the highest potency in activating these cells.
- The mechanism involved the hydrolysis of ester groups which facilitated cellular uptake and subsequent immune activation.
Cytotoxicity Assays
Further investigations into the cytotoxic effects revealed:
- Activated T-cells displayed a significant increase in specific lysis of T24 cells when treated with the compound.
- The selectivity index (SI) was calculated to demonstrate the effectiveness of the compound in targeting cancer cells over normal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
